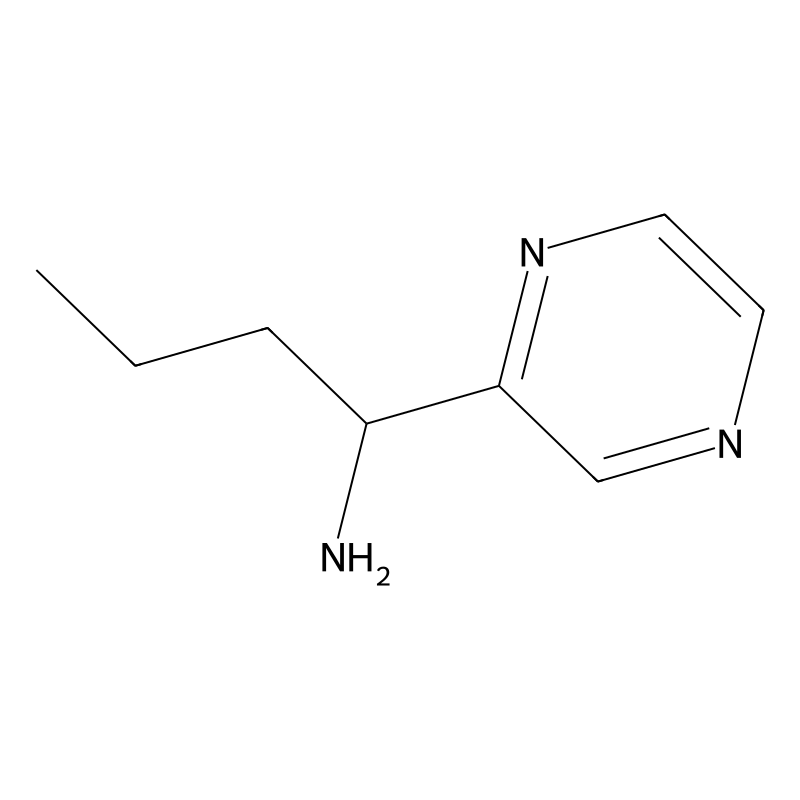

1-(Pyrazin-2-YL)butan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Pyrazin-2-YL)butan-1-amine, with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, is an organic compound characterized by a butan-1-amine structure substituted with a pyrazin-2-yl group. This compound is notable for its potential applications in medicinal chemistry and as a research tool in various biochemical studies .

The chemical reactivity of 1-(Pyrazin-2-YL)butan-1-amine includes typical amine reactions such as:

- Alkylation: It can undergo alkylation reactions to form more complex amines.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitution: The nitrogen atom may act as a nucleophile in substitution reactions with electrophiles.

These reactions demonstrate the compound's versatility in synthetic organic chemistry .

1-(Pyrazin-2-YL)butan-1-amine has been explored for its biological activities, particularly in the context of antimicrobial properties. Research indicates that derivatives of pyrazine compounds often exhibit significant activity against various pathogens, including Mycobacterium tuberculosis, suggesting potential use in anti-tubercular therapies .

Additionally, studies have shown that pyrazine-containing compounds can inhibit histone acetyltransferases, which are involved in gene regulation and cancer progression, indicating potential applications in cancer therapeutics .

Several synthetic routes have been developed for the preparation of 1-(Pyrazin-2-YL)butan-1-amine:

- Direct Amination: This method involves the reaction of pyrazine derivatives with butan-1-amine under suitable conditions (e.g., heating or using catalysts).

- Multi-step Synthesis: A more complex approach may involve the synthesis of intermediates that are subsequently transformed into the final product through various functional group modifications.

These methods allow for the efficient production of 1-(Pyrazin-2-YL)butan-1-amine, often yielding high purity and yield .

The applications of 1-(Pyrazin-2-YL)butan-1-amine span several fields:

- Pharmaceutical Development: It serves as a scaffold for designing new drugs, particularly those targeting infectious diseases and cancer.

- Research Tool: The compound is utilized in biochemical assays to study enzyme interactions and cellular processes.

Its unique structure makes it a valuable compound for exploring novel therapeutic agents .

Interaction studies involving 1-(Pyrazin-2-YL)butan-1-amine focus on its binding affinity to various biological targets. For instance:

- Docking Studies: Computational models have been employed to predict how this compound interacts with proteins involved in disease processes. These studies help to identify potential mechanisms of action and guide further drug development efforts.

The results from these studies indicate that 1-(Pyrazin-2-YL)butan-1-amine may interact favorably with specific enzyme targets, enhancing its profile as a lead compound in drug discovery .

Several compounds share structural similarities with 1-(Pyrazin-2-YL)butan-1-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Pyrazinamide | A pyrazine derivative used as an anti-tubercular agent | Established clinical use |

| 4-Amino-N-(pyrazinyl)butanamide | Similar but with an amide functional group | Potentially different biological activity |

| 2-Pyrazinylpropanamide | A propanamide derivative containing a pyrazine moiety | Different carbon chain length |

While these compounds share structural features, 1-(Pyrazin-2-YL)butan-1-amine's specific amine functionality may confer distinct biological activities and reactivity patterns, making it a unique candidate for further investigation in drug development .